molecular formula C7H8N2O B1282295 1-(2-Aminopyridin-4-yl)ethanone CAS No. 42182-25-2

1-(2-Aminopyridin-4-yl)ethanone

Cat. No.: B1282295
CAS No.: 42182-25-2
M. Wt: 136.15 g/mol
InChI Key: OZNURVDNAKVKGM-UHFFFAOYSA-N
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Description

1-(2-Aminopyridin-4-yl)ethanone is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photophysics Studies

1-(4'-Amino-biphenyl-4-yl)-ethanone (ABE), a compound structurally related to 1-(2-Aminopyridin-4-yl)ethanone, has been investigated for its photophysical properties. In a study by Ghoneim (2001), ABE exhibited a significant red-shift in its fluorescence in an ethanol solution, which was interpreted as a result of microscopic solvent heterogeneity. This finding suggests potential applications in studying solvent effects on molecular fluorescence properties (Ghoneim, 2001).

Organic Synthesis

A study by Ankati & Biehl (2010) described the microwave-assisted synthesis of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, utilizing 1-(2-chloropyridin-3-yl)ethanone and different primary amines. This study highlights the role of compounds like this compound in the synthesis of complex organic molecules (Ankati & Biehl, 2010).

Luminescent Material Research

Xu et al. (2010) investigated the luminescent properties of terbium and europium complexes with an amino-alkenone type ligand, closely related to this compound. This study revealed that the Tb(III) complex exhibited characteristic emissions under UV light, indicating potential applications in the development of luminescent materials (Xu et al., 2010).

Properties

IUPAC Name

1-(2-aminopyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNURVDNAKVKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00521846
Record name 1-(2-Aminopyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42182-25-2
Record name 1-(2-Aminopyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of methyl-2-aminopyridine-4-carboxylate (20) (1.00 g, 6.57 mmol) in THF (100 mL), at −78° C. under nitrogen, was added methyllithium (1.6 M in diethyl ether, 16.43 ml, 26.3 mmol), over 10 min. After a further 30 min at −78° C., the viscous reaction mixture was warmed to 0° C. After a further 3 hr, the reaction was quenched at 0° C. by the cautious addition of iso-propanol (8.0 mL). The mixture was warmed to RT, brine (200 mL) and EtOAc (150 mL) were added, and the layers were separated. The aqueous layer was extracted with EtOAc (100 mL×3), and the combined organic extracts were dried and the solvents removed under reduced pressure. The crude residue was purified by column chromatography (80 g) eluting with 0 to 8% MeOH in EtOAc, to give 1-(2-aminopyridin-4-yl)ethanone (21) (176 mg, 20%) as a yellow powder: m/z 137 (M+H)+ (ES+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
16.43 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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